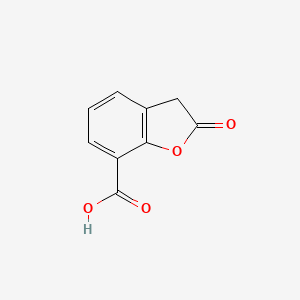

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid

Overview

Description

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H6O4 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Mechanism of Action

Target of Action

Benzofuran compounds, which include 2-oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets in a way that results in various biological activities .

Biochemical Pathways

Benzofuran compounds have been shown to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Benzofuran compounds have been found to exhibit various biological activities, which would result from their molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid using potassium permanganate . This reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex benzofuran derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the benzofuran ring, modifying its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized benzofuran derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with similar chemical properties.

Benzofuran-2-carboxylic acid: A related compound with a different substitution pattern on the benzofuran ring.

Uniqueness

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzofuran derivatives .

Biological Activity

2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid is a derivative of benzofuran, a class of compounds recognized for their diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways involved, and relevant case studies.

The molecular formula of this compound is C9H6O4. Its structural uniqueness arises from the presence of both an oxo group and a carboxylic acid group, which contribute to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-Oxo-3H-1-benzofuran-7-carboxylic acid |

| Molecular Formula | C9H6O4 |

| CAS Number | 855221-95-3 |

| InChI Key | WKYVTINVBCHWSR-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Anti-Tumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells through the modulation of signaling pathways related to cell survival and death.

- Antibacterial Properties : The compound demonstrates significant antibacterial activity against several strains of bacteria. It disrupts bacterial cell wall synthesis and interferes with metabolic processes essential for bacterial growth.

- Antioxidant Effects : The antioxidant activity of this compound is linked to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Mode of Action : The compound interacts with specific enzymes and receptors within cells, leading to alterations in biochemical pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation.

Biochemical Pathways

The interactions of this compound with biological systems involve several key biochemical pathways:

- NF-kB Pathway : Inhibition of this pathway can lead to reduced inflammation and decreased survival of cancer cells.

- Apoptotic Pathways : Activation of pro-apoptotic signals while inhibiting anti-apoptotic factors contributes to its anti-cancer effects.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited a half-maximal inhibitory concentration (IC50) value ranging from 10 µM to 30 µM across different types of cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Study

Research has shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. In vitro assays revealed that it has an IC50 value of approximately 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name |

2-oxo-3H-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-7-4-5-2-1-3-6(9(11)12)8(5)13-7/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYVTINVBCHWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.